molecular formula C26H14Cl2N4O6 B11546256 2-(3,4-dichlorophenyl)-N-{(E)-[4-(2,4-dinitrophenoxy)phenyl]methylidene}-1,3-benzoxazol-5-amine

2-(3,4-dichlorophenyl)-N-{(E)-[4-(2,4-dinitrophenoxy)phenyl]methylidene}-1,3-benzoxazol-5-amine

Cat. No.: B11546256
M. Wt: 549.3 g/mol
InChI Key: OZJJEBHNUMWZGI-UHFFFAOYSA-N
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Description

(E)-N-[2-(3,4-DICHLOROPHENYL)-1,3-BENZOXAZOL-5-YL]-1-[4-(2,4-DINITROPHENOXY)PHENYL]METHANIMINE is a complex organic compound characterized by its unique structural features. It contains a benzoxazole ring, a dichlorophenyl group, and a dinitrophenoxy group, making it a compound of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-[2-(3,4-DICHLOROPHENYL)-1,3-BENZOXAZOL-5-YL]-1-[4-(2,4-DINITROPHENOXY)PHENYL]METHANIMINE typically involves multi-step organic reactions. The starting materials often include 3,4-dichloroaniline and 2,4-dinitrophenol. The synthesis process may involve:

    Formation of Benzoxazole Ring: This can be achieved through the cyclization of 3,4-dichloroaniline with appropriate reagents under controlled conditions.

    Coupling Reactions: The benzoxazole derivative is then coupled with 2,4-dinitrophenol using a suitable coupling agent such as a phosphine or a palladium catalyst.

    Formation of Methanimine: The final step involves the formation of the methanimine linkage, which can be achieved through condensation reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

(E)-N-[2-(3,4-DICHLOROPHENYL)-1,3-BENZOXAZOL-5-YL]-1-[4-(2,4-DINITROPHENOXY)PHENYL]METHANIMINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents like chlorine or bromine, and nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

(E)-N-[2-(3,4-DICHLOROPHENYL)-1,3-BENZOXAZOL-5-YL]-1-[4-(2,4-DINITROPHENOXY)PHENYL]METHANIMINE has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (E)-N-[2-(3,4-DICHLOROPHENYL)-1,3-BENZOXAZOL-5-YL]-1-[4-(2,4-DINITROPHENOXY)PHENYL]METHANIMINE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline Derivatives: Compounds like 2,4-dichloroaniline and 3,4-dichloroaniline share structural similarities.

    Benzoxazole Derivatives: Compounds containing the benzoxazole ring, such as 2-aminobenzoxazole.

    Dinitrophenol Derivatives: Compounds like 2,4-dinitrophenol and its derivatives.

Uniqueness

(E)-N-[2-(3,4-DICHLOROPHENYL)-1,3-BENZOXAZOL-5-YL]-1-[4-(2,4-DINITROPHENOXY)PHENYL]METHANIMINE is unique due to its combination of structural features, which confer specific chemical and biological properties

Properties

Molecular Formula

C26H14Cl2N4O6

Molecular Weight

549.3 g/mol

IUPAC Name

N-[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]-1-[4-(2,4-dinitrophenoxy)phenyl]methanimine

InChI

InChI=1S/C26H14Cl2N4O6/c27-20-8-3-16(11-21(20)28)26-30-22-12-17(4-9-24(22)38-26)29-14-15-1-6-19(7-2-15)37-25-10-5-18(31(33)34)13-23(25)32(35)36/h1-14H

InChI Key

OZJJEBHNUMWZGI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C=NC2=CC3=C(C=C2)OC(=N3)C4=CC(=C(C=C4)Cl)Cl)OC5=C(C=C(C=C5)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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